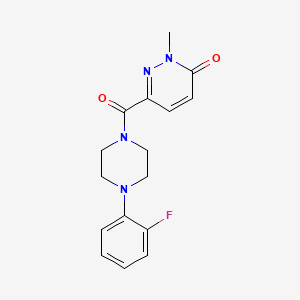

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate. This intermediate is then reacted with 2-methylpyridazin-3(2H)-one in the presence of a coupling agent such as carbonyldiimidazole to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, ensures consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

- 6-(4-(2-bromophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Uniqueness

Compared to its analogs, 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one exhibits unique properties due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic profiles. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its molecular targets.

Actividad Biológica

The compound 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a derivative of pyridazinone, which has garnered attention for its potential biological activity, particularly as an inhibitor of monoamine oxidase (MAO). This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 3,6-dichloropyridazine and (2-fluorophenyl)piperazine. The reaction is conducted in ethanol to yield various derivatives. The specific synthetic route for This compound includes hydrolysis and condensation reactions, with detailed methodologies available in literature .

Monoamine Oxidase Inhibition

One of the primary areas of investigation for this compound is its inhibitory effect on monoamine oxidase enzymes, particularly MAO-A and MAO-B.

- Inhibition Potency : Among synthesized derivatives, the compound demonstrated significant inhibitory activity against MAO-B with an IC50 value of 0.013 µM, indicating high potency. Comparatively, other derivatives showed varying degrees of inhibition with IC50 values ranging from 0.039 µM to higher values depending on their structural modifications .

- Selectivity : The selectivity index for MAO-B inhibition was notably high, suggesting that these compounds could be developed as therapeutic agents for neurodegenerative diseases like Alzheimer’s disease. The selectivity indices for the most potent inhibitors were reported as 120.8 and 107.4 for two leading candidates .

Cytotoxicity Studies

In vitro cytotoxicity assessments were performed using L929 fibroblast cells to evaluate the safety profile of the active compounds.

- Cytotoxic Effects : The compound This compound exhibited a lower cytotoxic profile compared to others in its class. Specifically, it did not induce significant cell death at various concentrations tested (up to 100 µM), whereas other derivatives like T3 showed complete cell death at similar concentrations .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to the MAO-B enzyme. Results indicated favorable binding interactions, suggesting that structural modifications could further enhance its inhibitory properties.

| Compound | IC50 (µM) | Selectivity Index | Cytotoxicity (L929) |

|---|---|---|---|

| T6 | 0.013 | 120.8 | Low |

| T3 | 0.039 | 107.4 | High |

Case Studies

Recent studies have highlighted the potential application of MAO inhibitors in treating depression and neurodegenerative disorders:

- Alzheimer's Disease : Given the role of MAO-B in neurodegeneration, compounds like This compound could serve as lead candidates for drug development targeting Alzheimer's disease due to their selectivity and potency against MAO-B .

- Parkinson's Disease : Similar mechanisms suggest that these compounds may also be beneficial in managing symptoms associated with Parkinson's disease by modulating neurotransmitter levels through MAO inhibition.

Propiedades

IUPAC Name |

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c1-19-15(22)7-6-13(18-19)16(23)21-10-8-20(9-11-21)14-5-3-2-4-12(14)17/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBJVCCEHQTKTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.